molecular formula C19H25FN4O2 B2937985 N-tert-butyl-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide CAS No. 2415452-59-2

N-tert-butyl-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide

Cat. No.: B2937985
CAS No.: 2415452-59-2
M. Wt: 360.433
InChI Key: ZLTXXADHBVWFHE-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro group: This step may involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the piperidine moiety: This can be done via nucleophilic substitution reactions.

    Formation of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-tert-butyl-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-oxo-1-piperidinecarboxylate: Shares the piperidine and tert-butyl groups but lacks the quinazolinone core.

    4-oxo-3,4-dihydroquinazoline derivatives: Similar core structure but different substituents.

Uniqueness

N-tert-butyl-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide is unique due to the combination of its quinazolinone core, fluoro group, and piperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-tert-butyl-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O2/c1-19(2,3)22-18(26)23-8-6-13(7-9-23)11-24-12-21-16-10-14(20)4-5-15(16)17(24)25/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTXXADHBVWFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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